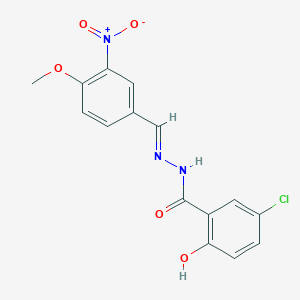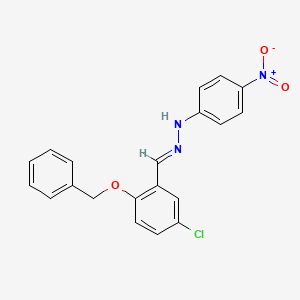![molecular formula C15H15N3O3 B5908104 N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5908104.png)
N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide, also known as EBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyridinecarboximidamide, and its synthesis method involves the reaction of 4-ethoxybenzoyl chloride with 2-pyridinecarboximidamide in the presence of a base. EBP has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research.
作用機序
The mechanism of action of N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide involves its binding to the active site of HDAC enzymes. This binding results in the inhibition of HDAC activity, which in turn leads to changes in gene expression. N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide has also been shown to have other effects on cellular signaling pathways, such as the activation of the MAPK/ERK pathway.
Biochemical and Physiological Effects:
N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide has a variety of biochemical and physiological effects, many of which are related to its inhibition of HDAC activity. These effects include changes in gene expression, alterations in cell cycle progression, and induction of apoptosis. N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide for laboratory experiments is its specificity for HDAC enzymes. This specificity allows researchers to study the effects of HDAC inhibition on cellular processes in a controlled manner. However, N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide also has some limitations, such as its relatively low potency compared to other HDAC inhibitors. Additionally, the synthesis of N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide can be challenging, which may limit its availability for some researchers.
将来の方向性
There are many potential future directions for research on N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide. One area of interest is the development of more potent derivatives of N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide that may have improved efficacy as HDAC inhibitors. Another potential direction is the investigation of the effects of N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide on other cellular pathways, such as the PI3K/Akt pathway. Additionally, N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide may have potential applications in the treatment of a variety of diseases, such as cancer and inflammatory disorders, which could be explored in future studies.
合成法
The synthesis of N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide involves the reaction of 4-ethoxybenzoyl chloride with 2-pyridinecarboximidamide in the presence of a base. This reaction results in the formation of N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide, which can be purified using standard laboratory techniques such as column chromatography. The yield of N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of base used.
科学的研究の応用
N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and their inhibition by N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide has been shown to have a variety of effects on cell growth, differentiation, and apoptosis.
特性
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-ethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-2-20-12-8-6-11(7-9-12)15(19)21-18-14(16)13-5-3-4-10-17-13/h3-10H,2H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGKZIICVXQXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198474 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5908023.png)
![6-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908033.png)



![N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5908052.png)
![3-{5-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5908054.png)
![N-{4-[4-methyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylacrylamide](/img/structure/B5908061.png)
![6-{3-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908062.png)
![N-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5908081.png)
![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5908087.png)

![2-[(2-ethoxy-4-{2-[(ethylamino)carbonothioyl]carbonohydrazonoyl}phenoxy)methyl]benzonitrile](/img/structure/B5908103.png)
![3-[4-(allyloxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908106.png)